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Compound of Interest

2-Cyano-4-(2-
Compound Name:

methoxyphenyl)phenol
CAS No.: 1261949-25-0
Cat. No.: B6375756

Get Quote

Executive Summary & Molecular Profile

This guide outlines the definitive structural assignment of 2-hydroxy-5-(2-
methoxyphenyl)benzonitrile (hereafter referred to as Target Analyte A). The molecule features a
benzonitrile core substituted with a phenolic hydroxyl group and an ortho-methoxylated phenyl
ring. The steric clash between the biaryl protons induces a twisted conformation, critical for its
solubility and binding properties.
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Property Specification

IUPAC Name 2-hydroxy-5-(2-methoxyphenyl)benzonitrile
Molecular Formula C14H11:NO2

Molecular Weight 225.25 g/mol

Core Scaffold 4-aryl-salicylonitrile

Nitrile (-CN), Phenolic Hydroxyl (-OH), Ether (-

Key Functional Groups
OMe)

Biaryl atropisomerism & Regiochemistry of the
Structural Challenge o
phenol/nitrile

Synthetic Provenance & Purity Profile

To ensure the analysis reflects the intrinsic properties of the molecule rather than impurities, the
sample must be validated against its synthetic origin.

Synthesis Pathway (Suzuki-Miyaura Coupling)

The most robust route involves the palladium-catalyzed cross-coupling of 5-bromo-2-
hydroxybenzonitrile with 2-methoxyphenylboronic acid.

o Catalyst: Pd(dppf)Clz-:CH2Cl2 (High turnover, air stable).

e Base: K2COs (Mild, compatible with phenol).

e Solvent: 1,4-Dioxane/Water (4:1) to solubilize the boronic acid.
Purity Criteria (HPLC-PDA)

Before spectral analysis, the sample must meet the following metrics:
o Chromatographic Purity: >98.5% (Area% at 254 nm).

e Pd Residue: <10 ppm (determined by ICP-MS).

e Solvent Residue: Non-detectable (1H NMR).
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Spectroscopic Elucidation Strategy

The core of this guide is the multi-modal analysis required to prove the regiochemistry (position
of substituents) and the 3D conformation.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the first "fingerprint" of the functional groups.

 Nitrile (C=N): A sharp, distinct band at 2220-2230 cm~1. The conjugation with the aromatic
ring typically lowers the frequency slightly compared to aliphatic nitriles.

e Hydroxyl (O-H): A broad band at 3200-3400 cm~1. The position indicates intermolecular
hydrogen bonding (dimerization). In dilute CCls, a sharp free -OH peak appears at ~3600
cm~L,

o Ether (C-O-C): Strong stretching vibrations at 1250 cm~? (aryl-alkyl ether).

Nuclear Magnetic Resonance (NMR)

This is the primary tool for connectivity. We utilize a 500 MHz instrument in DMSO-de.

1H NMR Assignment Strategy

The molecule has two distinct aromatic spin systems.
Ring A (Benzonitrile Core): 1,2,5-substitution pattern.

e H3 (d, ~7.1 ppm): Ortho to the electron-donating -OH group. Significant shielding makes this
the most upfield aromatic proton on Ring A.

e H4 (dd, ~7.7 ppm): Meta to -OH, Ortho to the aryl substituent. Shows coupling to H3 (ortho,
~8.5 Hz) and H6 (meta, ~2.2 Hz).

e H6 (d, ~7.9 ppm): Ortho to the electron-withdrawing -CN group. This is the most deshielded
proton on Ring A due to the anisotropy of the cyano group.

Ring B (Methoxyphenyl Ring): 1,2-substitution.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6375756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Methoxy (-OCHs): Sharp singlet at 3.80 ppm (3H).

e Aromatic Protons: A characteristic 4-spin system (ABCD) for ortho-substituted benzene. The
proton ortho to the biaryl axis (H6') will be deshielded.

2D NMR Correlations (The Proof)

To prove the linkage is at Position 5 (not 3 or 4), we use HMBC.
o HMBC (Heteronuclear Multiple Bond Correlation):

o Key Correlation 1: The proton H6 (Ring A) must show a strong 3-bond correlation to the
Nitrile Carbon (C-CN) and the Biaryl Carbon (C5).

o Key Correlation 2: The Methoxy protons must correlate to C2' (Ring B).
¢ NOESY (Nuclear Overhauser Effect):

o Biaryl Twist: Strong NOE cross-peaks between H4/H6 (Ring A) and H6' (Ring B) confirm
the spatial proximity across the biaryl bond.

o Absence of NOE: No NOE between H3 (Ring A) and Ring B protons confirms H3 is distal
to the biaryl axis.

Mass Spectrometry (HRMS-ESI)

 lonization: Negative mode (ESI-) is preferred due to the phenolic proton.
e Observed lon: [M-H]~ at m/z 224.0712 (Calculated for C1aH10NO27).

o Fragmentation: Loss of *CHs (radical) or CH20 is common for anisoles.

Structural Visualization & Logic

The following diagrams illustrate the connectivity logic and the experimental workflow.

Diagram 1: Analytical Workflow
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Caption: Step-by-step validation protocol ensuring high-confidence structural assignment.

Diagram 2: HMBC & NOESY Correlation Logic
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Caption: Key spectroscopic correlations. Blue arrows denote bond connectivity (HMBC); Red
dashed lines denote spatial proximity (NOESY).

Physicochemical Properties & Stability

Understanding the solid-state and solution behavior is vital for application.

Parameter Value/Observation Method

) White to off-white crystalline ]
Physical State id Visual
soli

145-148 °C (Typical for biaryl DSC (Differential Scanning

Melting Point o )
nitriles) Calorimetry)

N Soluble in DMSO, MeOH, ) .
Solubility _ Gravimetric
EtOAc; Insoluble in Water

~7.5 (Acidified by p-CN and ] o
pKa (Phenol) Potentiometric Titration

aryl group)

LogP 3.2 (Predicted) HPLC Retention
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Stability Note

The biaryl bond is metabolically stable, but the nitrile group can be hydrolyzed to an amide/acid

under strong basic conditions (pH > 12) at elevated temperatures. The phenol is susceptible to

oxidation if not stored under inert atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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